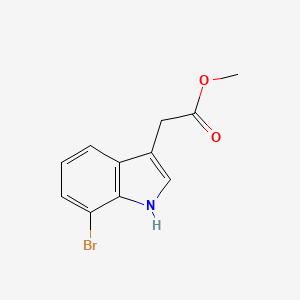

Methyl 7-Bromoindole-3-acetate

Description

The Indole (B1671886) Nucleus as a Prominent Scaffold in Natural Products and Synthetic Compounds

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone of chemical and biological sciences. nih.govbohrium.comirjmets.com This privileged scaffold is a fundamental component in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. nih.govmdpi.com In nature, the indole motif is famously present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to crucial biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.netpcbiochemres.com Beyond these, a plethora of indole alkaloids have been isolated from terrestrial and marine organisms, demonstrating activities ranging from anticancer to anti-inflammatory. bohrium.comnih.gov

The versatility of the indole ring, characterized by its electron-rich nature, makes it a valuable starting point in organic synthesis and medicinal chemistry. irjmets.com Its structure allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for drug discovery. nih.govresearchgate.net Consequently, the indole core is embedded in the structure of numerous pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the anti-emetic ondansetron. mdpi.comresearchgate.net The ability of indole-containing compounds to mimic peptide structures and bind to various biological receptors underscores their sustained importance in the development of novel therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound Name | Origin/Class | Biological Significance |

|---|---|---|

| Tryptophan | Natural Amino Acid | Essential amino acid; precursor to serotonin, melatonin, and niacin. researchgate.netpcbiochemres.com |

| Serotonin | Natural Neurotransmitter | Regulates mood, appetite, and sleep. irjmets.com |

| Melatonin | Natural Hormone | Regulates sleep-wake cycles. irjmets.com |

| Indole-3-acetic acid (IAA) | Natural Plant Hormone | The most common auxin, regulating plant growth and development. wikipedia.orgcreative-proteomics.com |

| Vincristine | Natural Alkaloid | Anticancer agent used in chemotherapy; inhibits tubulin polymerization. nih.gov |

| Indomethacin | Synthetic Drug | Non-steroidal anti-inflammatory drug (NSAID). pcbiochemres.com |

Importance of Halogenation in Modifying Indole Core Reactivity and Applications

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) onto the indole scaffold, is a powerful strategy for modulating the physicochemical and biological properties of the parent molecule. acs.orgnih.gov The incorporation of halogens can significantly alter the electronic distribution, lipophilicity, and metabolic stability of indole derivatives. nih.gov These modifications, in turn, influence the molecule's reactivity and its interactions with biological targets. mdpi.com

The position of the halogen on the indole ring is critical. For instance, halogenation at the C3-position can create a useful synthetic handle for further functionalization through cross-coupling reactions. mdpi.com Conversely, substitution on the benzene portion of the ring (positions 4, 5, 6, or 7) primarily modifies the electronic nature of the aromatic system, which can enhance binding affinity to target proteins or alter reaction pathways. nih.gov Brominated indoles, in particular, are frequently found in marine natural products and often exhibit potent pharmacological activities, including enzyme inhibition and antimicrobial effects. nih.govresearchgate.net The synthesis of specifically halogenated indoles, such as 7-bromoindoles, allows for a systematic investigation into how the precise placement of a bulky and electronegative atom like bromine directs chemical reactivity and biological function. researchgate.net

Overview of Indole-3-acetic Acid Derivatives in Chemical Biology

Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring plant hormone of the auxin class. wikipedia.orgnih.gov It plays a pivotal role in virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. wikipedia.orgcreative-proteomics.comnih.gov The core structure of IAA, an indole ring with a carboxymethyl substituent at the C3 position, has served as a template for the design and synthesis of a multitude of derivatives for applications in chemical biology and agriculture. wikipedia.orgontosight.ai

Researchers have synthesized various IAA derivatives to probe auxin signaling pathways, understand receptor binding, and develop synthetic plant growth regulators. nih.govontosight.ai Modifications often involve substitutions on the indole ring or alterations to the acetic acid side chain. These synthetic analogs have been instrumental in identifying key components of auxin transport and perception in plants. nih.gov Furthermore, some halogenated IAA derivatives have been explored for their potential as herbicides, indicating that modifications to the indole core can dramatically shift their biological effect from growth promotion to growth inhibition. google.com The study of these derivatives provides insights into structure-activity relationships and the potential for creating molecules with tailored biological functions. ontosight.aigoogle.com

Rationale for Research Focus on Methyl 7-Bromoindole-3-acetate

The scientific interest in this compound stems from its unique combination of structural features: an indole-3-acetic acid methyl ester backbone and a bromine atom specifically at the 7-position of the indole nucleus. This specific substitution pattern distinguishes it from more commonly studied 5- or 6-halogenated indoles and provides a compelling rationale for its investigation.

The rationale can be summarized by the following points:

Exploring Atypical Substitution: The 7-position is adjacent to the indole nitrogen, and a bulky substituent like bromine can exert significant steric and electronic effects. beilstein-journals.org This can influence the conformation of the molecule, the acidity of the N-H proton, and the regioselectivity of further reactions, potentially leading to novel chemical transformations. beilstein-journals.org

Modulating Biological Activity: As a derivative of indole-3-acetic acid, a key plant hormone, this compound is a candidate for investigating auxin-related biological processes. wikipedia.orggoogle.com The 7-bromo substitution could drastically alter its binding to auxin receptors or its metabolic stability compared to the parent hormone, potentially resulting in unique plant growth-regulating properties or even herbicidal activity. google.com

Synthetic Utility: The compound serves as a versatile building block in organic synthesis. The bromine atom at the 7-position can be replaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of more complex, poly-functionalized indole derivatives for medicinal chemistry applications. nih.govchim.it

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating this compound, researchers can contribute valuable data to the broader understanding of how halogenation patterns on the indole ring affect biological function. Comparing its properties to other bromo-isomers (e.g., methyl 5-bromoindole-3-acetate or methyl 6-bromoindole-3-acetate) allows for a precise dissection of positional effects. researchgate.net

In essence, the study of this compound offers a focused approach to understanding the nuanced interplay between substituent position, chemical reactivity, and biological function within the important class of halogenated indole derivatives.

Table 2: Chemical Identity of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1337870-81-1 chemicalbook.com |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Synonyms | 7-Bromo-1H-indole-3-acetic acid methyl ester |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 2-(7-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |

InChI Key |

BQHYPYCXYXBHBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of Methyl 7 Bromoindole 3 Acetate

Reactions at the Bromine Atom (C7 Position)

The bromine atom at the C7 position of methyl 7-bromoindole-3-acetate is amenable to a range of chemical modifications, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic displacement, and reductive debromination. These transformations allow for the strategic diversification of the indole (B1671886) core, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de For this compound, these reactions are particularly useful for introducing aryl, alkyl, and alkynyl substituents at the C7 position.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. thieme-connect.dehmc.edu This reaction is highly effective for the arylation and alkylation of this compound at the C7 position. The general scheme involves the reaction of the bromoindole with an aryl or alkyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, can be employed. researchgate.netresearchgate.net The choice of base, which is crucial for the transmetalation step, typically includes carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). hmc.eduresearchgate.net Solvents commonly used for this reaction include toluene, dioxane, and mixtures of organic solvents with water. hmc.eduorganic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups. hmc.eduresearchgate.net

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 92 |

| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 78 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 88 |

The Sonogashira coupling reaction provides an efficient route for the introduction of alkyne moieties at the C7 position of this compound. bldpharm.comresearchgate.net This reaction involves the coupling of a terminal alkyne with the aryl bromide in the presence of a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. bldpharm.comorganic-chemistry.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while copper(I) iodide (CuI) is the most frequent co-catalyst. bldpharm.com The amine, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), acts as both a base and a solvent. The reaction is generally carried out under mild conditions and offers a direct method for the synthesis of 7-alkynylindole derivatives. organic-chemistry.org These derivatives are valuable intermediates for further transformations, such as the synthesis of heterocycles via cyclization reactions.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 95 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 82 |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | Acetonitrile | 88 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines at the C7 position of this compound. The reaction typically employs a palladium catalyst with a specialized phosphine ligand, such as Xantphos or BINAP, and a strong base like sodium tert-butoxide (NaOtBu). This method provides a direct route to 7-aminoindole derivatives, which are important building blocks in medicinal chemistry.

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. This reaction can be used to introduce a variety of alkyl, aryl, and vinyl groups at the C7 position of the indole ring. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents. The Negishi coupling is known for its high functional group tolerance and mild reaction conditions.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 85 |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 90 |

| Negishi | Methylzinc chloride | Pd(PPh₃)₄ | - | THF | 88 |

| Negishi | Phenylzinc chloride | PdCl₂(dppf) | - | THF | 92 |

Nucleophilic Displacement of Bromine (e.g., Cyanation via CuCN)

The bromine atom at the C7 position of this compound can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the use of a transition metal catalyst. A classic example is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide (CuCN) at high temperatures. This reaction provides a direct route to 7-cyanoindole derivatives.

Modern variations of this reaction have been developed that proceed under milder conditions. For instance, the use of catalytic amounts of copper in the presence of a suitable ligand, such as an amino acid or a diamine, can facilitate the cyanation at lower temperatures. The resulting 7-cyanoindole-3-acetate is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid, reduced to the aminomethyl group, or used in the construction of heterocyclic rings.

| Cyanating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuCN | - | DMF | 150 | 75 |

| CuCN | L-proline | DMSO | 110 | 85 |

| NaCN | CuI/N,N'-dimethylethylenediamine | Toluene | 110 | 90 |

| K₄[Fe(CN)₆] | Pd(OAc)₂/dppf | DMA | 120 | 88 |

Reductive Debromination

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation is useful when the bromine atom has served its purpose as a directing group or as a handle for other transformations and needs to be removed to yield the parent indole-3-acetate (B1200044).

Several methods can be employed for the reductive dehalogenation of aryl bromides. A common and efficient method is catalytic hydrogenation, where the bromoindole is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate and often includes a base, such as sodium acetate or triethylamine, to neutralize the hydrogen bromide that is formed.

Alternatively, transfer hydrogenation can be used, employing a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium hypophosphite in the presence of a palladium catalyst. organic-chemistry.org These methods are generally high-yielding and compatible with the ester functionality in the molecule.

| Reagent/Catalyst | Hydrogen Source | Solvent | Yield (%) |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm) | Ethanol | 95 |

| Pd(OAc)₂ | HCOONH₄ | Methanol (B129727) | 92 |

| Raney Nickel | H₂ (50 psi) | THF | 90 |

| Zn dust | Acetic Acid | Ethanol | 85 |

Transformations Involving the Methyl Ester Moiety (C3 Position)

The methyl ester group at the C3 position of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for altering the compound's properties and for its incorporation into larger, more complex molecular architectures. Key transformations include hydrolysis to the corresponding carboxylic acid, conversion to amides via peptide coupling, and reduction to the primary alcohol.

Ester Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester of 7-bromoindole-3-acetate to its corresponding carboxylic acid, 7-bromoindole-3-acetic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, a similar compound, methyl 2-(6-bromo-1H-indol-1-yl)acetate, is hydrolyzed by refluxing with sodium hydroxide (B78521) in a mixture of methanol and water. nih.gov This straightforward saponification provides the carboxylate salt, which upon acidification, yields the desired carboxylic acid. This conversion is a critical step for subsequent reactions such as amidation and peptide coupling.

Table 1: Conditions for Ester Hydrolysis

| Reactant | Reagents | Solvent | Conditions | Product |

| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | NaOH | MeOH/H₂O | Reflux | 2-(6-Bromo-1H-indol-1-yl)acetic acid |

Amidation and Peptide Coupling Reactions

Once hydrolyzed to 7-bromoindole-3-acetic acid, the resulting carboxylic acid can be coupled with a variety of amines to form amides. This is a common strategy in the synthesis of biologically active molecules. The formation of the amide bond typically requires the use of coupling reagents to activate the carboxylic acid. bachem.com A wide array of such reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium type reagents such as BOP, PyBOP, HBTU, and HATU. peptide.comuniurb.it

For example, the synthesis of NL1, an inhibitor of bacterial cystathionine (B15957) γ-lyase, involves the coupling of 2-(6-bromo-1H-indol-1-yl)acetic acid with glycine (B1666218) ester hydrochloride. nih.gov This reaction successfully utilizes dehydrating agents like DCC or EDC to facilitate the formation of the amide bond. nih.gov This demonstrates a practical application of peptide coupling with a bromoindole acetic acid derivative.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples |

| Carbodiimides | DCC, DIC, EDC |

| Phosphonium Salts | BOP, PyBOP, PyBrOP |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU |

Reduction to Alcohols and Subsequent Functionalization

The methyl ester of 7-bromoindole-3-acetate can be reduced to the corresponding primary alcohol, 2-(7-bromo-1H-indol-3-yl)ethan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). lumenlearning.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.comyoutube.com The resulting alcohol provides a new site for further functionalization, expanding the range of possible derivatives. The existence of the related compound 2-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-ol further supports the feasibility of this reduction. molport.com

Table 3: Reducing Agents for Ester to Alcohol Conversion

| Reagent | Substrate | Product |

| Lithium aluminum hydride (LiAlH₄) | Ester | Primary Alcohol |

| Sodium borohydride (NaBH₄) | Not effective for esters | No reaction |

Functionalization at Other Indole Ring Positions

Beyond modifications at the C3-acetate group, the indole scaffold of this compound offers other positions for functionalization, namely the N1 and C2 positions. These transformations allow for the synthesis of a diverse array of substituted indole derivatives.

N1-Alkylation and Acylation Strategies

The nitrogen atom of the indole ring (N1 position) can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. For instance, 6-bromoindole (B116670) is alkylated with methyl bromoacetate (B1195939) using sodium hydride (NaH) in dimethylformamide (DMF). nih.gov A similar strategy could be applied to this compound to introduce a variety of substituents at the N1 position. Microwave-assisted N-alkylation of isatin, a related indole derivative, using bases like K₂CO₃ or Cs₂CO₃ in DMF or NMP has also been shown to be effective. nih.gov

N-acylation of indoles can be achieved using various acylating agents. While Friedel-Crafts acylation often leads to C3-acylation, specific conditions can favor N-acylation. nih.govresearchgate.net A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed, offering a mild and efficient method to introduce acyl groups at the nitrogen atom. nih.gov

Table 4: Conditions for N-Alkylation and N-Acylation of Indoles

| Transformation | Substrate | Reagents | Base | Solvent |

| N-Alkylation | 6-Bromoindole | Methyl bromoacetate | NaH | DMF |

| N-Acylation | Indole | Thioester | Cs₂CO₃ | - |

C2-Functionalization (e.g., oxidative coupling)

The C2 position of the indole ring is another site amenable to functionalization. Palladium-catalyzed reactions are a powerful tool for achieving C2-selective modifications. beilstein-journals.org The regioselectivity between C2 and C3 functionalization can often be controlled by the choice of directing group on the indole nitrogen. beilstein-journals.org For instance, an N-(2-pyridylmethyl) directing group can steer alkenylation to the C2 position. beilstein-journals.org

Oxidative coupling reactions also provide a route to C2-functionalized indoles. The oxidative coupling of 3-oxindoles with indoles can lead to the formation of a C-C bond at the C2 position of the indole. nih.gov Furthermore, rhodium(III)-catalyzed C2-selective carbenoid functionalization offers a mild and versatile method for introducing acetate-substituted groups at the C2 position. rsc.org These methods highlight the potential for elaborating the structure of this compound at the C2 position.

Table 5: Strategies for C2-Functionalization of Indoles

| Method | Catalyst/Reagent | Position of Functionalization |

| Palladium-catalyzed Alkenylation | PdCl₂ with directing group | C2 |

| Oxidative Coupling with 3-Oxindoles | Cu-salan-Ph catalyst | C2 |

| Rhodium-catalyzed Carbenoid Functionalization | Rh(III) catalyst | C2 |

C4 and C5 Functionalization through C-H Activation

Direct functionalization of the C4 and C5 positions of the indole core through C-H activation presents a significant challenge in synthetic chemistry. The inherent electronic properties of the indole ring favor reactivity at the C3 and C2 positions of the pyrrole (B145914) moiety. Consequently, achieving regioselective C-H activation on the carbocyclic portion of the indole nucleus, particularly at the C4 and C5 positions, necessitates overcoming this intrinsic reactivity preference. This has been addressed through the development of sophisticated catalytic systems that often employ directing groups to steer the transition metal catalyst to the desired C-H bond. For a substrate such as this compound, the presence of substituents at both the C3 and C7 positions introduces additional electronic and steric factors that must be considered when devising C4 and C5 functionalization strategies.

A prevalent strategy for activating the C4 and C5 positions of indoles involves the installation of a directing group, frequently at the C3 position. This approach has been successfully utilized for the direct arylation of these positions. Research has demonstrated that a removable pivaloyl group at the C3 position can effectively direct the regioselective arylation of either the C4 or C5 position, depending on the chosen catalyst system. researchgate.netnih.gov For instance, the use of a palladium catalyst can favor C4-arylation, while a copper-based system can promote C5-arylation. nih.gov This dual-catalyst system offers a versatile method for the selective synthesis of either C4- or C5-arylated indoles from a common precursor. researchgate.netnih.govacs.org

The application of this methodology to this compound would conceptually involve the initial synthesis of a C3-pivaloyl-7-bromoindole intermediate, followed by the C-H arylation and subsequent manipulation of the C3 substituent to yield the desired acetate functionality. The tolerance of the C7-bromo substituent to the reaction conditions would be a critical factor for the successful implementation of this strategy.

Another successful approach for C4 functionalization employs a weakly coordinating trifluoroacetyl (COCF3) group at the indole nitrogen. rsc.org Rhodium(III)-catalyzed C-H activation has been shown to selectively functionalize the C4 position of N-trifluoroacetyl indoles. rsc.org This method has been applied to achieve switchable hydroarylation and oxidative Heck-type reactions with maleimides. rsc.org The choice of additive plays a crucial role in determining the reaction outcome, with an acid promoting the 1,4-addition product and a base favoring the Heck-type product. rsc.org The viability of this strategy for this compound would depend on the feasibility of N-acylation in the presence of the C3-ester and C7-bromo functionalities, as well as the compatibility of these groups with the rhodium catalyst and reaction conditions.

More recent advancements have explored the use of a thioether directing group at the N1 position for rhodium-catalyzed C4-alkenylation of indoles. acs.org This strategy has demonstrated good functional group tolerance. Additionally, ruthenium(II) catalysis has been employed for the direct C4 and C5-diamidation of 3-carbonylindoles using dioxazolones as the amidating agent. kaist.ac.krsemanticscholar.org The carbonyl group at the C3 position acts as the directing group in this transformation. Given that this compound possesses a carbonyl-containing substituent at the C3 position, this ruthenium-catalyzed diamidation could potentially be a direct method for the C4 and C5 functionalization of this specific molecule, provided the methyl ester can effectively direct the catalyst.

The following tables summarize key research findings in the C-H functionalization of the C4 and C5 positions of indoles, which could inform potential strategies for this compound.

Table 1: Directing Group Strategies for C4 and C5 Functionalization of Indoles

| Directing Group Position | Directing Group | Target Position(s) | Metal Catalyst | Functionalization | Reference(s) |

| C3 | Pivaloyl | C4 | Palladium | Arylation | researchgate.netnih.gov |

| C3 | Pivaloyl | C5 | Copper | Arylation | nih.gov |

| N1 | COCF3 | C4 | Rhodium(III) | Hydroarylation, Heck-type | rsc.org |

| N1 | Thioether | C4 | Rhodium | Alkenylation | acs.org |

| C3 | Carbonyl (formyl, acetyl) | C4, C5 | Ruthenium(II) | Diamidation | kaist.ac.krsemanticscholar.org |

Table 2: Examples of C4 and C5 Functionalization of Substituted Indoles

| Indole Substrate | Catalyst System | Coupling Partner | Product(s) | Yield (%) | Reference |

| 3-Pivaloylindole | Pd(PPh3)2Cl2, Ag2O, DBU | Aryl iodide | C4-Arylated indole | 58-83 | nih.gov |

| 3-Pivaloylindole | CuTc, dtpby | Ph2IOTf | C5-Arylated indole | N/A | nih.gov |

| N-COCF3-indole | [RhCp*Cl2]2, AgSbF6 | Maleimide | C4-Hydroarylated or C4-Heck-type product | N/A | rsc.org |

| 3-Formylindole | [Ru(p-cymene)Cl2]2, AgSbF6 | Dioxazolone | C4,C5-Diamidated indole | N/A | kaist.ac.kr |

While no studies to date have specifically reported the C4 and C5 C-H functionalization of this compound, the existing methodologies for other substituted indoles provide a strong foundation for future research. The key to success will lie in carefully selecting the directing group and catalyst system to be compatible with the C3-ester and C7-bromo substituents of the target molecule. Further investigation is required to explore the directing group ability of the methyl acetate group at C3 and the influence of the C7-bromo substituent on the reactivity and regioselectivity of these C-H activation reactions.

Advanced Spectroscopic and Structural Elucidation of Methyl 7 Bromoindole 3 Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Methyl 7-bromoindole-3-acetate by mapping the chemical environments of its constituent protons and carbons.

The proton at the C2 position is expected to be a singlet or a narrowly split multiplet. The protons on the benzene (B151609) portion of the indole (B1671886) ring (H4, H5, and H6) exhibit characteristic splitting patterns. For the analogous compound, 7-Bromo-3-methyl-1H-indole, the H4 proton appears as a doublet around δ 7.55 ppm, H5 as a triplet (doublet of doublets) around δ 7.01 ppm, and H6 as a doublet around δ 7.37 ppm. rsc.org The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-) adjacent to the indole C3 position would present as a singlet, while the methyl ester protons (-OCH₃) would also appear as a singlet, typically further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on the analysis of similar indole structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~8.1 | broad singlet | - |

| H-2 | ~7.2 | singlet | - |

| H-4 | ~7.6 | doublet | ~7.9 |

| H-5 | ~7.0 | triplet | ~7.8 |

| H-6 | ~7.4 | doublet | ~7.7 |

| -CH₂- | ~3.8 | singlet | - |

| -OCH₃ | ~3.7 | singlet | - |

The ¹³C NMR spectrum provides a map of the carbon skeleton. The bromine atom at the C7 position induces a significant downfield shift for C7 and influences the chemical shifts of neighboring carbons. The carbonyl carbon of the ester group is characteristically found at the most downfield position (~172 ppm).

For the related 7-Bromo-3-methyl-1H-indole, the carbon atom bearing the bromine (C7) resonates around δ 104.75 ppm. rsc.org The other carbons of the indole ring are found between δ 110 and 140 ppm. The methylene carbon of the acetate group and the methyl carbon of the ester would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on the analysis of similar indole structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-7a | ~135 |

| C-2 | ~124 |

| C-4 | ~123 |

| C-6 | ~121 |

| C-5 | ~120 |

| C-3a | ~130 |

| C-7 | ~105 |

| C-3 | ~108 |

| -CH₂- | ~31 |

| -OCH₃ | ~52 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H4, H5, and H6, confirming their positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the H4 signal to the C4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons (-CH₂-) to the indole carbons C2, C3, and C3a, as well as to the carbonyl carbon of the ester. The NH proton would show correlations to C2, C3a, and C7a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their through-bond connectivity. For a relatively rigid molecule like this compound, NOESY/ROESY can confirm spatial relationships, such as the proximity of the H2 proton to the methylene protons at C3.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

For this compound (C₁₁H₁₀BrNO₂), the exact mass can be calculated.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₁H₁₀⁷⁹BrNO₂]⁺ | 266.9944 |

| [C₁₁H₁₀⁸¹BrNO₂]⁺ | 268.9923 |

Both ESI and EI are common ionization techniques used to generate ions for mass analysis, each providing complementary information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺. mdpi.com For this compound, ESI-MS would show prominent peaks at m/z 267.9 and 269.9, corresponding to the protonated molecular ions containing the two bromine isotopes. This method is useful for confirming the molecular weight with minimal fragmentation.

Electron Ionization (EI): EI is a higher-energy ionization method that often leads to extensive fragmentation of the molecule. nist.gov The resulting fragmentation pattern serves as a molecular fingerprint and helps to elucidate the structure. For this compound, a primary fragmentation pathway would be the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃) from the molecular ion, leading to a stable 7-bromoindolyl cation. Another common fragmentation for indole-3-acetates involves cleavage of the ester group.

Table 4: Predicted Major Fragment Ions in EI Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment |

| 267/269 | [M]⁺ (Molecular ion) |

| 194/196 | [M - CH₂COOCH₃]⁺ |

| 130 | [Indole-3-methylene cation]⁺ |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Absolute Configuration

A study on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives provides a strong model for the potential solid-state structure. nih.gov The investigation of compounds such as 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, (I), 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole, (II), and 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole, (III), reveals key structural motifs. nih.gov In these derivatives, the indole framework's geometry is well-defined, and the presence of a bromine atom influences the crystal packing through various intermolecular interactions.

For instance, in the structure of compound I, molecules are linked into chains by C—H···O interactions. nih.gov The analysis of crystal structures of related compounds, such as II and III, shows that the phenyl rings are nearly orthogonal to the indole frameworks. nih.gov In the case of compound III, π–π stacking interactions involving the indole rings are absent, with the shortest intercentroid distance being greater than 4.4 Å. nih.gov Hirshfeld surface analysis of these bromo-substituted indole derivatives indicates that contacts involving hydrogen atoms are predominant, accounting for over 90% of the total interactions. nih.gov

These findings suggest that the crystal structure of this compound would likely be influenced by a network of intermolecular interactions, including hydrogen bonding (if suitable donors and acceptors are present), halogen bonding involving the bromine atom, and potentially π–π stacking interactions, depending on the molecular conformation and packing arrangement. The absolute configuration of chiral derivatives can also be determined using X-ray crystallography, often by the anomalous dispersion method, providing a definitive stereochemical assignment.

Table 1: Selected Crystallographic Data for Bromo-Substituted Indole Derivatives

| Parameter | Compound I | Compound II | Compound III |

| Chemical Formula | C₁₆H₁₄BrNO₂S | C₂₄H₂₀BrNO₃S | C₂₃H₁₈BrNO₂S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

Data sourced from a study on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. nih.gov

Complementary Spectroscopic Techniques (e.g., FT-IR, UV-Vis)

While X-ray diffraction provides a detailed picture of the solid-state structure, complementary spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable information about the molecule's functional groups and electronic properties, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural components.

Based on the analysis of indole and its derivatives, the following vibrational modes can be anticipated researchgate.net:

N-H Stretch: A characteristic peak for the indole N-H group is typically observed in the region of 3400-3500 cm⁻¹.

C=O Stretch: The ester carbonyl group (C=O) of the methyl acetate moiety would give rise to a strong absorption band, generally in the range of 1730-1750 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations within the indole ring typically result in multiple bands in the 1450-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring is usually found in the 1200-1350 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3400 - 3500 |

| Ester C=O | Stretch | 1730 - 1750 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1620 |

| Indole C-N | Stretch | 1200 - 1350 |

| C-Br | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system contains a chromophore that absorbs UV radiation, leading to characteristic absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.

The UV spectrum of indole typically shows two main absorption bands: a strong band around 220 nm and a less intense, broader band with fine structure between 260 and 290 nm. The presence of the bromine atom at the 7-position and the methyl acetate group at the 3-position in this compound would be expected to cause a bathochromic (red) shift of these absorption maxima compared to the parent indole molecule. This is due to the electronic effects of the substituents on the π-electron system of the indole ring. The bromine atom, being an auxochrome, can influence the electronic transitions through its lone pairs of electrons.

By analyzing the λmax values and molar absorptivities, UV-Vis spectroscopy can be used to confirm the presence of the indole chromophore and to study the effects of substitution on the electronic structure of the molecule.

Computational Chemistry Studies on Methyl 7 Bromoindole 3 Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary quantum-chemical method for studying the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for investigating various aspects of organic reactivity. For indole (B1671886) derivatives, DFT is used to model reaction mechanisms, predict selectivity, and analyze the electronic properties that govern their chemical behavior. researchgate.netniscpr.res.in

DFT calculations are instrumental in elucidating the complex mechanisms of reactions used to synthesize and functionalize indole rings. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed, step-by-step view of the chemical transformation.

Transition-metal-catalyzed reactions, which are frequently used for the synthesis and functionalization of indoles, are a key area of investigation. mdpi.com For instance, DFT has been used to study palladium-catalyzed processes for constructing the indole nucleus or for C-H functionalization at specific positions. researchgate.netnih.gov These calculations can reveal the Gibbs free energies of different proposed pathways, helping to determine the most plausible mechanism. researchgate.net For example, studies on the formation of indoles from anilines and other precursors have used DFT to calculate the activation energies of each step, both with and without a catalyst, demonstrating how catalysts lower the energy barriers. jlu.edu.cn Similarly, DFT has been applied to understand visible-light-induced indole synthesis, supporting proposed mechanisms through the analysis of control experiments and kinetic studies. researchgate.net

These computational investigations provide clarity on:

The role of catalysts in lowering activation barriers.

The geometry of transition states, which is crucial for understanding stereoselectivity.

The relative stability of intermediates along the reaction coordinate.

The feasibility of proposed multi-step domino or cascade reactions leading to complex indole structures. mdpi.com

Table 1: Representative Activation Energies in Indole Synthesis Pathways Calculated by DFT

| Reaction Type | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Reference Insight |

|---|---|---|---|

| Indole formation from aniline (B41778) | Uncatalyzed | High (specific value varies by pathway) | Demonstrates the necessity of a catalyst for efficient reaction. jlu.edu.cn |

| Indole formation from aniline | Catalyzed | Lowered significantly | Shows how catalysts provide a lower-energy pathway for cyclization. jlu.edu.cn |

| Gold(I)-catalyzed alkynylation of indole | AuCl | 6.6 | Identifies the rate-determining step as the nucleophilic attack of the indole on the activated alkyne. anu.edu.au |

| Palladium-catalyzed dearomatization of indoles | Pd-catalyst | Varies by step | Provides Gibbs free energies for different mechanistic steps to explain regio- and stereoselectivity. researchgate.net |

The indole scaffold possesses multiple non-equivalent positions for substitution, making regioselectivity a critical challenge in its functionalization. The inherent electronic properties of the indole ring typically favor electrophilic attack at the C3 position, followed by C2 and the positions on the benzene (B151609) ring. DFT calculations are a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. unimi.it

For transformations like halogenation, DFT can be used to model the transition states for attack at different positions (e.g., C4, C5, C6, C7). The calculated activation barriers for each pathway can predict the most likely site of reaction. This is particularly relevant for a molecule like Methyl 7-Bromoindole-3-acetate, where the existing bromo and acetate (B1210297) groups influence the electronic distribution and steric accessibility of the remaining positions.

Computational studies on transition-metal-catalyzed C-H functionalization have shown that regioselectivity can be controlled. nih.gov For instance, theoretical analysis has revealed that when C-H bond activation is the rate-determining step, functionalization tends to occur on the benzene ring (C4-C7). Conversely, if a subsequent step is rate-limiting, reactivity at the C2 position is often favored. nih.gov DFT methods, such as calculating Average Local Ionization Energy (ALIE), can reliably predict the most susceptible atom for oxidation, which is analogous to predicting sites for electrophilic attack. nih.gov The polarity of the carbon-halogen bond, which varies depending on the halogen, also influences the reactivity of the molecule. pressbooks.pub

DFT provides a detailed picture of the electronic structure of this compound. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

HOMO: Represents the orbital containing the most loosely held electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). The spatial distribution of the HOMO indicates the likely sites for electrophilic attack. For indoles, the HOMO is typically localized over the pyrrole (B145914) ring, explaining its high reactivity towards electrophiles.

LUMO: Represents the lowest energy orbital available to accept electrons. Its energy level is related to the molecule's ability to accept electrons (electrophilicity). The LUMO's location highlights potential sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Beyond HOMO and LUMO, DFT is used to calculate a range of conceptual DFT reactivity descriptors that quantify different aspects of reactivity. mdpi.com These descriptors provide a more nuanced understanding than simple orbital analysis.

Table 2: Key Electronic Reactivity Descriptors Calculated via DFT

| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Significance for Reactivity |

|---|---|---|

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Measures the "escaping tendency" of electrons. More negative values indicate greater stability. researchgate.netmdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap; larger values mean higher stability. researchgate.netmdpi.com |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electron acceptor (an electrophile). researchgate.netmdpi.com |

| Fukui Functions (f(r)) | (∂ρ(r)/∂N)ᵥ | A local descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.orgresearchgate.net |

For this compound, these calculations can predict how the electron-withdrawing bromine atom and the ester group modulate the electron density and reactivity of the indole scaffold compared to the unsubstituted parent molecule.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. MD uses classical mechanics to simulate the movements of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational analysis is critical because the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as biological receptors or enzymes. The acetate side chain at the C3 position of the indole ring can rotate and fold, leading to various possible conformations (rotamers). MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes in different environments (e.g., in a vacuum, in water, or near a lipid bilayer). nih.gov

For indole derivatives with biological activity, MD simulations are often used to:

Study the stability of a ligand-protein complex over time. espublisher.commdpi.com

Analyze the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the binding of the indole scaffold within a receptor's active site. mdpi.com

Refine the binding affinity calculations obtained from initial molecular docking studies. espublisher.com

Observe how the molecule partitions into and behaves within model cell membranes, which is relevant for drug absorption and transport. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. orientjchem.orgnih.gov For indole scaffolds, which are present in numerous bioactive compounds, QSAR is a valuable tool in drug discovery for designing new molecules with enhanced potency or other desirable properties. mdpi.com

A QSAR model is typically represented by a mathematical equation that correlates biological activity (e.g., IC₅₀ values for enzyme inhibition) with physicochemical properties or structural features of the molecules, known as "descriptors." These descriptors can be calculated from the molecular structure and include electronic, thermodynamic, steric, and hydrophobic parameters. researchgate.net

The process involves:

Data Set Collection: Assembling a series of indole analogues with experimentally measured biological activities.

Descriptor Calculation: Computing various molecular descriptors for each compound in the series.

Model Generation: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that best correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is robust and not due to chance correlation. orientjchem.org

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized indole derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com For instance, QSAR studies on indole-3-acetic acid derivatives have suggested that substitution with electron-withdrawing and bulkier groups can be favorable for cytotoxic activity in certain cancer therapy models. researchgate.net

Role in Medicinal Chemistry and Chemical Biology Research As a Synthetic Scaffold

Methyl 7-Bromoindole-3-acetate as a Core Structure for Natural Product Analogues

The indole (B1671886) nucleus is a common motif in a vast number of natural products, particularly alkaloids isolated from marine and terrestrial organisms. This compound is a valuable starting material for the synthesis of analogues of these natural products. The bromine atom at the 7-position offers a handle for introducing structural diversity through various cross-coupling reactions, enabling the creation of novel compounds that are not readily accessible through direct isolation from natural sources.

Strategies for the design and synthesis of natural product analogues often involve diverted total synthesis (DTS), where a common intermediate is used to generate a library of related compounds. rsc.orgresearchgate.net this compound is an ideal precursor in DTS approaches targeting indole alkaloids. For instance, the bromoindole core can be elaborated to mimic the complex polycyclic structures of marine alkaloids, many of which exhibit potent biological activities. The synthesis of analogues of natural products is a crucial strategy in drug discovery, allowing for the optimization of activity, improvement of pharmacokinetic properties, and elucidation of structure-activity relationships (SAR). rsc.orgresearchgate.net While organic synthesis of complex molecules can be a bottleneck, the use of versatile building blocks like this compound can streamline the process. rsc.org

The hexahydropyrrolo[2,3-b]indole unit, found in many natural products, can be synthesized from functionalized indoles. ub.edu The reactivity of the 3-position of the indole in tryptamine or tryptophan derivatives is exploited in these syntheses. ub.edu Similarly, the functional groups of this compound can be manipulated to construct such tricyclic systems, leading to analogues of physostigmine and other related alkaloids.

Scaffold for the Development of Receptor Ligands and Modulators

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds that target various receptors. This compound provides a robust platform for the development of ligands and modulators for several important receptor families, including cannabinoid receptors, sigma receptors, and relaxin family peptide receptors (RXFP3/4).

Cannabinoid Receptors:

Synthetic indole-containing compounds have been extensively investigated as cannabinoid receptor ligands. nih.gov The substitution pattern on the indole ring plays a critical role in determining the affinity and selectivity for CB1 and CB2 receptors. nih.govmdpi.com For example, substitutions at the 2, 6, and 7-positions of the indole with halogens like bromine have been shown to maintain high receptor binding affinities. mdpi.com This makes this compound an attractive starting material for the synthesis of novel cannabinoid receptor modulators. Systematic modification of the aminoalkylindole scaffold has led to the identification of compounds with dual CB1 receptor antagonist/CB2 receptor agonist activity, which have potential for treating alcohol abuse. nih.gov

Sigma Receptors:

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are implicated in a range of central nervous system (CNS) disorders. researchgate.net Indole-based structures have been explored for their ability to bind to these receptors. While many sigma receptor ligands contain a basic amine, the indole scaffold itself can be a key pharmacophoric element. The 7-bromo substitution on this compound can be utilized to introduce various side chains through cross-coupling reactions, thereby modulating the affinity and selectivity for sigma receptor subtypes. The development of selective sigma receptor ligands is an active area of research for potential therapeutics for neurodegenerative diseases and cancer. nih.gov

RXFP3/4 Agonists:

The relaxin-3/RXFP3 and insulin-like peptide 5 (INSL5)/RXFP4 signaling systems are involved in various physiological processes, and there is significant interest in developing small molecule agonists for these receptors. nih.govresearchgate.net Indole-containing amidinohydrazones have been identified as potent and selective dual RXFP3/4 agonists. nih.gov Structure-activity relationship studies have revealed that modifications to the indole core can significantly impact agonist activity. nih.gov The 7-bromo position of this compound offers a site for chemical diversification to optimize the potency and selectivity of these agonists. The discovery of small molecule agonists for RXFP3/4 is a significant advancement, as previously available ligands were primarily peptides. nih.govresearchgate.net

| Receptor Target | Scaffold Type | Key Structural Features | Therapeutic Potential |

|---|---|---|---|

| Cannabinoid Receptors (CB1/CB2) | Aminoalkylindoles | Substitutions at indole positions 2, 6, and 7. mdpi.com | Alcohol abuse, pain, inflammation. nih.govnih.gov |

| Sigma Receptors (σ1/σ2) | Various indole derivatives | Flexible side chains introduced at various indole positions. | Neurodegenerative diseases, cancer. researchgate.netnih.gov |

| RXFP3/4 Receptors | Indole-containing amidinohydrazones | Modifications on the indole core. nih.gov | Stress, feeding disorders, motivation. nih.gov |

Precursor for Enzyme Inhibition Studies

The indole scaffold is also a key component of many enzyme inhibitors. This compound serves as a valuable precursor for the synthesis of molecules designed to study enzyme inhibition. The chemical reactivity of the bromoindole core allows for the systematic modification of the structure to probe the binding pockets of various enzymes.

For instance, derivatives of 6-bromoindole (B116670) have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial hydrogen sulfide production and antibiotic resistance. nih.govresearchgate.net The synthesis of these inhibitors often starts from 6-bromoindole, where functional groups are attached to the indole nitrogen or the bromine is replaced via cross-coupling reactions. nih.govresearchgate.net The 7-bromo isomer, this compound, can be similarly utilized to generate a diverse set of potential enzyme inhibitors. The bromination of indoles, either chemically or enzymatically using vanadium bromoperoxidase, is a key step in generating precursors for these inhibitors. escholarship.org

Isatins (indole-2,3-diones) have been identified as potent and selective inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs. nih.gov The inhibitory potency of isatin analogues is related to their hydrophobicity. nih.gov While not a direct precursor to isatins, the indole ring of this compound can be oxidized to form the isatin core, and the bromo and acetate (B1210297) functionalities can be used to introduce the necessary hydrophobic groups to enhance inhibitory activity.

Design and Synthesis of Indole-Containing Conjugates and Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising strategy in drug discovery to develop agents with improved efficacy, better selectivity, or dual modes of action. mdpi.com this compound is an excellent building block for the creation of indole-containing conjugates and hybrid molecules.

The bromine atom at the 7-position is particularly useful for this purpose, as it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to link the indole core to other molecular fragments. The acetate side chain at the 3-position can also be modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to attach other bioactive moieties.

For example, hybrid molecules combining spirooxindole and protoflavone fragments have been synthesized and shown to have selective cytotoxicity against triple-negative breast cancer cells. nih.govnih.gov The synthesis of these hybrids often involves a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to link the two pharmacophores. nih.govnih.gov this compound can be functionalized with either an alkyne or an azide (B81097) group to participate in such reactions. The development of indole-quinoline hybrid molecules has also been explored for their potential as antibacterial agents that disrupt the bacterial proton motive force. nih.gov

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in Bromoindole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce environmental impact and improve efficiency. This involves minimizing waste, avoiding hazardous substances, and reducing energy consumption. bridgew.edu

Solvent-Free and Aqueous Media: A significant trend is the move away from traditional organic solvents. Research has demonstrated successful indole (B1671886) syntheses under solvent-free conditions, which can lead to improved yields, faster reaction rates, and simpler work-up procedures. nih.gov Water is also being explored as a green solvent for certain reactions, such as the bromine-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds. nih.govbeilstein-journals.org A method for synthesizing 5-bromoindole highlights the use of water as a reaction medium to reduce cost and simplify after-treatment. google.com

Recyclable Catalysts: The development of reusable catalysts is a cornerstone of green chemistry. For indole synthesis, various recyclable catalysts have been employed, including Amberlyst A-15, magnetically recoverable nanoparticles, and TiO2 nanoparticles. beilstein-journals.orgnih.govtandfonline.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov For instance, a novel method for synthesizing 3-substituted indoles utilizes a recoverable and recyclable NPGCN catalyst in water. nih.gov

Development of Highly Site-Selective and Efficient Catalytic Systems for Indole Functionalization

Achieving site-selectivity in the functionalization of the indole ring is a major synthetic challenge due to the presence of multiple reactive C-H bonds. nih.govresearchgate.net The C7 position, in particular, is less inherently reactive than the C2 and C3 positions on the pyrrole (B145914) ring. chim.itrsc.org

Directing Group Strategies: A primary strategy to control regioselectivity involves the use of directing groups (DGs) attached to the indole nitrogen. nih.govresearchgate.net These groups guide a metal catalyst to a specific C-H bond, enabling its functionalization. For example, the N-P(O)tBu2 group has been used with palladium and copper catalysts to achieve C7 and C6 arylation, respectively. researchgate.netacs.org Similarly, a rhodium-catalyzed C7-alkenylation of indoles was achieved using a removable N-pivaloyl group as a directing group. chim.it

Transition-Metal Catalysis: Transition metals like palladium, rhodium, and iridium are central to modern C-H functionalization strategies. chim.itrsc.orgacs.org Research has focused on designing new catalyst systems to functionalize the less reactive C4 to C7 positions. chim.it For instance, an efficient rhodium-catalyzed method was developed for the selective C7 halogenation of N-pyrimidyl indolines with N-halosuccinimides. researchgate.net These advancements provide powerful tools for creating complex indole derivatives with high precision. nih.govacs.org

The following table summarizes selected catalytic systems for site-selective indole functionalization.

| Catalyst/Directing Group | Target Position | Type of Functionalization | Reference |

| Pd catalyst / N-P(O)tBu2 DG | C7 | Arylation | researchgate.netacs.org |

| Cu catalyst / N-P(O)tBu2 DG | C6 | Arylation | researchgate.netacs.org |

| Rh catalyst / N-pivaloyl DG | C7 | Alkenylation | chim.it |

| Rh(III) catalyst / N-pyrimidyl DG | C7 | Halogenation (Cl, Br, I) | researchgate.net |

| Ir(III) catalyst / N-acyl DG | C2 / C7 | Amidation | acs.orgnih.gov |

Integrated Computational and Experimental Strategies for Rational Design and Discovery

The combination of computational chemistry and experimental work has become a powerful paradigm for understanding and developing new synthetic methods.

Mechanistic Insights: Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, intermediates, and transition states. acs.orgacs.orgresearchgate.net For example, DFT studies on the rhodium(II)-catalyzed C-H functionalization of indoles have elucidated the energetics of different reaction pathways, explaining how substituents can influence the outcome. acs.orgacs.org This understanding is crucial for optimizing reaction conditions and catalyst design.

Predicting Selectivity: Computational models can help predict the regioselectivity of nucleophilic additions and C-H functionalization reactions. acs.orgnih.govacs.org By calculating the energies of different potential pathways, researchers can identify the factors that control selectivity, such as the bulkiness of directing groups or the electronic properties of additives. acs.orgnih.gov This predictive power accelerates the discovery of new, highly selective reactions. For instance, a combined experimental and computational study on indolynes revealed that distortion energies control the regioselectivity of nucleophilic additions. nih.govacs.org

Microfluidic and Flow Chemistry Applications in Bromoindole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govmdpi.com

Improved Efficiency and Safety: Continuous flow systems allow for rapid heating and cooling, precise control over reaction time, and the safe handling of hazardous reagents. mdpi.com The Fischer indole synthesis, a classic method, has been adapted to continuous flow, resulting in significantly reduced reaction times and high productivity. mdpi.com

Advanced Analytical Methodologies for Complex Indole Mixture Characterization

The synthesis of functionalized indoles often results in mixtures of regioisomers, which can be challenging to separate and identify. Advanced analytical techniques are essential for accurate characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating complex mixtures of indole derivatives. researchgate.netnih.gov Ion suppression-reversed-phase HPLC has been developed for the effective separation of substituted indoles by carefully controlling the mobile phase composition and pH. nih.gov For volatile compounds, GC with capillary columns can separate regioisomers based on differences in their steric properties and boiling points. researchgate.net

Spectroscopic Differentiation: While mass spectrometry of indole regioisomers often yields identical spectra, other spectroscopic methods can provide distinguishing information. researchgate.net Vapor phase infrared spectroscopy, for example, can differentiate isomers based on variations in the absorption frequencies of N-H and carbonyl groups, which are influenced by their position on the indole ring. researchgate.net Spectroscopic surveys of substituted indoles also help in understanding their fundamental electronic properties, which can be useful for characterization. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 7-Bromoindole-3-acetate, and what critical reaction parameters must be controlled?

- Methodological Answer : A common approach involves cyclocondensation of brominated precursors with acetates under acidic catalysis. For example, demonstrates a synthesis route using dimethyl 2-acetylsuccinate and a bromophenyl derivative in refluxing o-xylene with p-toluenesulfonic acid (TsOH) as a catalyst. Key parameters include:

- Catalyst loading : TsOH (1.3 mmol per 26.5 mmol substrate) to accelerate cyclization.

- Reaction time : 3 hours under reflux to ensure completion.

- Solvent choice : High-boiling solvents like o-xylene maintain reaction temperature and prevent premature crystallization.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted intermediates .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify indole ring protons (δ 7.1–7.5 ppm), acetate methyl groups (δ 3.6–3.8 ppm), and bromine-induced deshielding effects. Compare with the parent compound methyl (indol-3-yl)acetate (ChEBI:72782) to confirm substitution .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 268–270 for bromine isotopes) and quantify purity (>97% by area normalization).

- Melting Point Analysis : Compare observed values (e.g., 173–177°C for analogous brominated compounds) to literature data .

Advanced Research Questions

Q. How can researchers optimize the regioselective bromination at the 7-position of the indole ring to minimize byproduct formation?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., acetate) at the 3-position to direct bromination to the 7-position via steric and electronic effects.

- Reagent Selection : Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to control reactivity.

- Kinetic Monitoring : Employ <sup>1</sup>H NMR or in-situ IR to track bromine consumption and halt the reaction before di-bromination occurs. Adjust stoichiometry (e.g., 1.1 eq NBS) to favor mono-substitution .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Re-evaluation : Compare computational models (DFT calculations for electron density at reactive sites) with experimental outcomes (e.g., Suzuki-Miyaura coupling yields). Discrepancies may arise from solvent coordination effects or catalyst poisoning by indole nitrogen.

- Data Triangulation : Cross-reference findings with diverse sources (e.g., organometallic studies, crystallographic data) as recommended in . For example, validate steric hindrance claims using X-ray diffraction of palladium intermediates .

- Controlled Replication : Design experiments varying one parameter (e.g., ligand type, temperature) to isolate confounding variables.

Data-Driven Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.